molecular formula C18H17N3O5S B2433686 2-(4-methanesulfonylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 942008-69-7

2-(4-methanesulfonylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2433686
CAS No.: 942008-69-7
M. Wt: 387.41
InChI Key: JUXAETQKEJVQGM-UHFFFAOYSA-N
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Description

2-(4-methanesulfonylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Various substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a more saturated heterocyclic compound.

Scientific Research Applications

2-(4-methanesulfonylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
  • N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Uniqueness

2-(4-methanesulfonylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of both the methoxyphenyl and methylsulfonylphenyl groups, which confer specific chemical and biological properties. The oxadiazole ring also contributes to its stability and versatility in various applications.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-15-6-4-3-5-14(15)17-20-21-18(26-17)19-16(22)11-12-7-9-13(10-8-12)27(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXAETQKEJVQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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